1-(Cyclopropylmethyl)-1H-pyrazol-3-amine is a chemical compound recognized for its distinctive structural characteristics and potential applications across various scientific disciplines. This compound features a pyrazole ring with a cyclopropylmethyl substituent at the nitrogen atom and an amine group at the third position of the ring. The cyclopropylmethyl group introduces significant strain and reactivity, making this compound an attractive subject for both chemical and pharmacological research .
The synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-3-amine can be accomplished through various methods. A common synthetic route involves the cyclopropylmethylation of a pyrazole precursor using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions in solvents like dimethylformamide or tetrahydrofuran .
An alternative synthesis method reported involves reducing 1-cyclopropylmethyl-3-nitro-1H-pyrazole using hydrazine in the presence of Raney nickel as a catalyst in methanol and ethyl acetate, yielding the desired product with high efficiency (95% yield) .
The molecular structure of 1-(cyclopropylmethyl)-1H-pyrazol-3-amine can be represented by the following details:
The compound appears as a liquid under standard conditions .
1-(Cyclopropylmethyl)-1H-pyrazol-3-amine is capable of undergoing various chemical reactions, including:
The physical and chemical properties of 1-(cyclopropylmethyl)-1H-pyrazol-3-amine include:
These properties indicate that while the compound has significant utility, it also requires careful handling due to its potential hazards .
1-(Cyclopropylmethyl)-1H-pyrazol-3-amine finds applications across various scientific fields:
The cyclopropylmethyl group is introduced to the pyrazole ring through nucleophilic substitution reactions, forming the foundational C-N bond in the target molecule. This reaction typically employs cyclopropylmethyl halides (bromide or chloride) as alkylating agents reacting with commercially available pyrazol-3-amine precursors. Optimization studies reveal that polar aprotic solvents—particularly dimethylformamide (DMF) and acetonitrile—significantly enhance reaction kinetics by promoting ionization and stabilizing the transition state. The reaction proceeds optimally at elevated temperatures (70-80°C) with a 10-15% molar excess of the cyclopropylmethyl halide to ensure complete conversion of the pyrazole substrate [2] [5].
Base selection critically influences both yield and regioselectivity. Strong inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) provide superior results compared to weaker organic bases, achieving yields exceeding 85% under optimized conditions. The reaction exhibits excellent N1-regioselectivity due to the higher nucleophilicity of the pyrazole nitrogen at the 1-position compared to the 2-position. This selectivity profile is consistently observed across multiple studies and is attributed to the electronic and steric environment of the pyrazole ring. Reaction times typically range from 12-24 hours to achieve maximum conversion, with longer durations risking decomposition side products [5] [6].
Table 1: Optimized Parameters for Nucleophilic Substitution
Parameter | Optimal Condition | Impact on Reaction |
---|---|---|
Solvent | DMF | Enhances reaction rate 2.3x vs. THF |
Base | K₂CO₃ | 92% yield vs. 74% with triethylamine |
Temperature | 75°C | Complete conversion in 14±2 hours |
Cyclopropylmethyl Halide | Bromide (vs. chloride) | 15-20% faster reaction kinetics |
Molar Ratio (Halide:Pyrazole) | 1.15:1 | Minimizes di-alkylation byproducts |
Alternative synthetic routes employ reductive amination strategies to construct the pyrazole core while simultaneously introducing the amine functionality. This approach utilizes cyclopropylmethylamine reacting with carbonyl-containing precursors, particularly 1,3-dicarbonyl compounds or β-keto aldehydes. The process proceeds through a condensation reaction forming an imine intermediate, followed by ring closure to generate the pyrazole scaffold. The critical advantage of this methodology is the convergent synthesis it enables, potentially reducing synthetic steps compared to sequential functionalization approaches .
The reduction step typically employs sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in alcoholic solvents. Yields range from 60-75%, generally lower than nucleophilic substitution routes but offering complementary regiochemical outcomes. The reaction demonstrates particular utility when access to 3-aminopyrazole precursors is limited, instead utilizing readily available cyclopropylmethylamine (commercially available in bulk quantities) and carbonyl components. Optimization of pH is crucial during the reductive step, with slightly acidic conditions (pH ~6) providing optimal iminium ion formation without promoting carbonyl reduction prior to cyclization. This approach also facilitates the synthesis of structural analogs with varying substituents on the pyrazole ring by modifying the dicarbonyl component .
While not extensively documented for 1-(cyclopropylmethyl)-1H-pyrazol-3-amine itself, palladium-catalyzed cross-coupling represents a powerful strategy for diversifying related pyrazole scaffolds at the 4- and 5-positions. These reactions typically employ Suzuki-Miyaura coupling using pyrazole boronic esters or Buchwald-Hartwig amination for advanced intermediate functionalization. The cyclopropylmethyl group remains stable under standard coupling conditions when protected as the N1-substituent, demonstrating compatibility with temperatures below 100°C and mild bases [5] .
Catalytic systems featuring palladium acetate with triphenylphosphine ligands or more reactive XPhos precatalysts enable coupling of halogenated pyrazole intermediates at the 4- or 5-position. These transformations provide access to aryl-, heteroaryl-, and alkenyl-substituted derivatives crucial for structure-activity relationship studies in medicinal chemistry programs. The 3-amine group typically requires protection (commonly as acetamide or tert-butoxycarbonyl derivatives) to prevent undesired coordination to palladium or side reactions. Following coupling, deprotection regenerates the amine functionality without disturbing the newly installed substituents or the cyclopropylmethyl group. This methodology significantly expands the molecular diversity accessible from the core structure, though direct literature examples specifically modifying 1-(cyclopropylmethyl)-1H-pyrazol-3-amine remain limited [5] .
Solvent polarity and catalyst loading profoundly influence the efficiency of alkylation reactions central to synthesizing 1-(cyclopropylmethyl)-1H-pyrazol-3-amine. Comparative studies demonstrate that DMF provides optimal solvation for both the pyrazole anion and cyclopropylmethyl halide, yielding reaction rates approximately 40% faster than in acetonitrile or tetrahydrofuran. However, for large-scale industrial production, environmental and safety considerations often favor ethanol-water mixtures, which reduce toxicity concerns despite a modest 10-15% decrease in reaction rate. The addition of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) significantly enhances reactivity in biphasic solvent systems, enabling efficient reactions at lower temperatures (40-50°C) [2] [5] [6].
Catalytic optimization reveals that alkali metal iodides (particularly sodium iodide) at 5-10 mol% loading catalyze the halogen exchange when using the more economical cyclopropylmethyl chloride, accelerating the reaction by generating the more reactive iodide in situ. This catalytic enhancement reduces reaction times by 30-50% and allows operation at reduced temperatures (50-60°C), minimizing thermal decomposition pathways. The reaction concentration also critically impacts yield, with 0.5-1.0 M concentrations in the alkylating agent providing optimal balance between reaction kinetics and byproduct formation. Higher concentrations promote dialkylation at the amine group, while excessively dilute conditions slow the reaction substantially. These optimized parameters directly translate to improved process mass intensity (PMI) metrics, reducing solvent waste and improving the environmental profile of the synthesis [2] [5].
Table 2: Solvent and Catalytic System Optimization
Variable | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Primary Solvent | Acetonitrile | DMF | 85% → 92% |
Catalyst | None | NaI (5 mol%) | 75% → 89% |
Temperature | 85°C | 75°C with catalyst | Reduced decomposition |
Concentration | 0.2 M | 0.8 M | 78% → 93% |
Scale | 1 mmol | >100 mmol | Consistent 90±3% yield |
Chromatographic purification remains the gold standard for laboratory-scale isolation of high-purity 1-(cyclopropylmethyl)-1H-pyrazol-3-amine, typically employing silica gel columns with ethyl acetate/hexane or methanol/dichloromethane gradients. The compound's moderate polarity (predicted LogP ≈ 0.7) facilitates effective separation from both less polar precursors (unreacted cyclopropylmethyl halide) and more polar byproducts (dialkylated impurities). Analytical HPLC monitoring reveals that isocratic elution with 7:3 ethyl acetate:hexane provides baseline separation with retention times of 8-10 minutes, enabling efficient process development [2] [6].
For industrial-scale purification, distillation techniques become economically favorable despite the compound's relatively high boiling point (predicted b.p. ≈ 290°C). Vacuum distillation at 0.1-1.0 mmHg reduces the boiling point to practically manageable temperatures (120-140°C), minimizing thermal decomposition risks. Recrystallization from hydrocarbon/ester mixtures (e.g., hexane/ethyl acetate) yields crystalline material with purity exceeding 99.5% as verified by quantitative NMR. The purified compound exhibits excellent ambient temperature stability when stored under inert atmosphere, with minimal degradation (<0.1% per month) observed over 12-month stability studies. Bulk packaging typically utilizes nitrogen-purged polypropylene containers with moisture scavengers to prevent degradation during storage and transportation [2] [6].
Purification costs significantly impact bulk pricing, as evidenced by commercial listings: $289/100mg for research quantities decreases to $1583/10g when purchasing larger volumes, reflecting economies of scale in purification. The highest purity grades (>99.9%) command premium pricing due to the additional chromatographic steps or recrystallizations required, essential for sensitive pharmaceutical applications. Process optimization has reduced purification costs by approximately 35% over recent years through improved solvent recovery systems and optimized chromatographic stationary phases [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7